3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine
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Overview
Description
3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine is a chemical compound with the molecular formula C17H15FN2O and a molecular weight of 282.31 g/mol . This compound is characterized by the presence of a fluoro-substituted biphenyl group and an isoxazolamine moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine involves several steps. One common method includes the reaction of 2-fluoro-1,1’-biphenyl with an appropriate ethylating agent to introduce the ethyl group at the desired position. This intermediate is then subjected to cyclization with hydroxylamine to form the isoxazolamine ring . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine involves its interaction with specific molecular targets. The fluoro-substituted biphenyl group allows it to bind to certain enzymes or receptors, modulating their activity. The isoxazolamine moiety may interact with other cellular components, leading to a cascade of biochemical events that result in the compound’s observed effects .
Comparison with Similar Compounds
3-[(1S)-1-(2-Fluoro[1,1’-biphenyl]-4-yl)ethyl]-5-isoxazolamine can be compared with similar compounds such as:
2-Fluoro-1,1’-biphenyl: This compound shares the fluoro-substituted biphenyl structure but lacks the isoxazolamine moiety, making it less versatile in terms of chemical reactivity.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound has a similar biphenyl structure but differs in the functional groups attached, leading to different biological activities.
Properties
Molecular Formula |
C17H15FN2O |
---|---|
Molecular Weight |
282.31 g/mol |
IUPAC Name |
3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C17H15FN2O/c1-11(16-10-17(19)21-20-16)13-7-8-14(15(18)9-13)12-5-3-2-4-6-12/h2-11H,19H2,1H3/t11-/m0/s1 |
InChI Key |
VKCFNPUWONHRSI-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N |
Origin of Product |
United States |
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